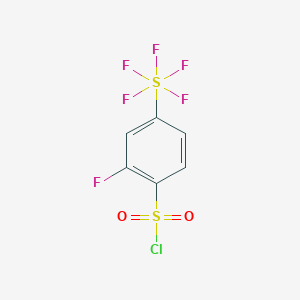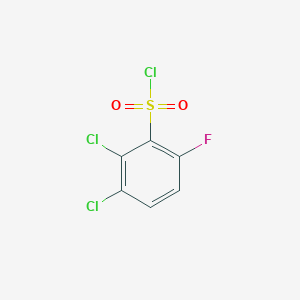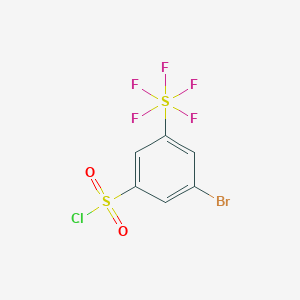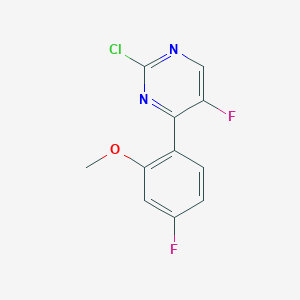
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Übersicht
Beschreibung
“2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” is a chemical compound with the molecular formula C11H7ClF2N2O .
Synthesis Analysis
The synthesis of “this compound” can be achieved by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium(II) acetate catalyst .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 256.636 Da . Other properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Quantum Chemical Calculations and Molecular Docking
Pyrimidine derivatives, including compounds similar to 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine, play a significant role in medicinal and pharmaceutical applications. Research has focused on their quantum chemical calculations and molecular docking studies. For instance, a study by Gandhi et al. (2016) explored the crystal structure and molecular docking of a similar pyrimidine derivative, revealing insights into weak but significant interactions like C-H···O, C-H···F, and π–π that contribute to the stability of the structure. These studies are crucial for understanding the intermolecular interactions and potential pharmacological applications of these compounds (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Synthesis and Biological Activity
The synthesis and biological activity of pyrimidine derivatives are another area of focus. For example, Rosen, German, and Kerns (2009) highlighted an efficient synthesis of a core structure similar to this compound, which is a scaffold for biologically active compounds. This kind of research is pivotal for developing new classes of antibacterial agents (Rosen, German, & Kerns, 2009).
Design and Synthesis for Anti-Inflammatory and Analgesic Agents
The design and synthesis of pyrimidine derivatives for potential anti-inflammatory and analgesic applications are also being investigated. Muralidharan et al. (2019) synthesized novel pyrimidine derivatives and evaluated them for their analgesic and anti-inflammatory activities. Such studies contribute to the development of new therapeutic agents (Muralidharan, Raja, & Deepti, 2019).
Larvicidal Activity
Gorle et al. (2016) conducted research on pyrimidine-linked derivatives, assessing their larvicidal activity. This research is essential for developing compounds that can be used in pest control and public health initiatives (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Antitumor Activity
Research into the antitumor activity of pyrimidine derivatives, including structures similar to this compound, is an ongoing area of interest. For instance, the synthesis of certain acyclonucleoside derivatives of 5-fluorouracil has been explored for their potential in cancer treatment. These studies are crucial for discovering new therapeutic options for cancer patients (Rosowsky, Kim, & Wick, 1981).
Wirkmechanismus
Target of Action
It is used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . P2X7 receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis and inflammatory responses.
Mode of Action
The compound is synthesized via a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used to form carbon-carbon bonds .
Biochemical Pathways
The compound is used in the preparation of potent deoxycytidine kinase inhibitors . Deoxycytidine kinase is an enzyme involved in the salvage pathway of nucleotide synthesis, playing a crucial role in DNA synthesis and repair.
Result of Action
As it is used in the synthesis of compounds that inhibit deoxycytidine kinase , it may contribute to the inhibition of DNA synthesis and repair, potentially leading to cell death.
Action Environment
The suzuki-miyaura coupling reaction used to synthesize the compound is known for its mild and functional group tolerant reaction conditions , suggesting that the synthesis of the compound may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Biochemische Analyse
Biochemical Properties
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of kinase inhibitors and other bioactive molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting material for the synthesis of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are potential kinase inhibitors . Additionally, it can react with p-methoxy aniline in the presence of DIPEA to form 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine . These interactions highlight the compound’s versatility in biochemical synthesis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been studied for their potential as protein kinase Cθ inhibitors, which play a crucial role in cell signaling pathways . The compound’s impact on gene expression and cellular metabolism further underscores its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can participate in binding interactions with enzymes, leading to enzyme inhibition or activation. For instance, it can be synthesized through a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be used as a scaffold in the preparation of potent deoxycytidine kinase inhibitors
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the synthesis of kinase inhibitors and other bioactive molecules highlights its significance in metabolic processes . Additionally, its effects on metabolic flux and metabolite levels provide further insights into its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization provides valuable insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c1-17-9-4-6(13)2-3-7(9)10-8(14)5-15-11(12)16-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIBEUAMIMTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


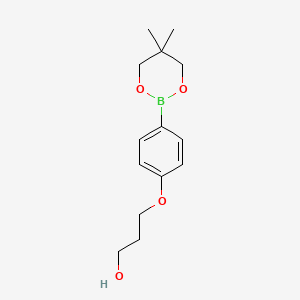
![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)
![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)

![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1407761.png)
![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)



